5-(5-Methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a compound that belongs to the class of oxadiazoles, which are five-membered heterocycles containing two nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural properties.
The compound can be synthesized using various methods that typically involve the reaction of amidoximes with carboxylic acid derivatives. It has been cataloged under the Chemical Abstracts Service number 19703-92-5, and its molecular formula is with a molecular weight of approximately 128.09 g/mol .
5-(5-Methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can be classified as:
Several methods have been developed for synthesizing 1,2,4-oxadiazole derivatives, including the target compound. Common approaches include:
The synthesis often requires careful control of temperature and reaction time to optimize yields. For instance, using superbase media such as sodium hydroxide in dimethyl sulfoxide has been shown to improve outcomes significantly .
The molecular structure of 5-(5-Methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid includes:
The structural representation can be derived from its SMILES notation: CC1=NC(C(=O)O)=NO1
, indicating the arrangement of atoms within the molecule .
Key structural data includes:
The compound can participate in various chemical reactions typical for carboxylic acids and heterocycles:
Reactions involving this compound often require specific catalysts or conditions (e.g., heat or light) to proceed efficiently. The presence of functional groups such as -COOH enhances its reactivity compared to simple hydrocarbons.
The mechanism by which 5-(5-Methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid exerts its biological effects is not fully elucidated but likely involves:
Studies suggest that modifications in the oxadiazole structure can lead to variations in biological activity, making it a subject of interest in drug discovery.
Relevant data indicates that this compound may exhibit moderate toxicity; hence handling precautions are advised .
5-(5-Methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has potential applications in:
The 1,2,4-oxadiazole heterocycle has emerged as a privileged scaffold in modern drug design due to its exceptional physicochemical properties and versatile biological activities. This five-membered ring—containing one oxygen and two nitrogen atoms—confers remarkable metabolic stability and serves as a bioisostere for ester and amide functionalities. Its bioisosteric equivalence enhances drug-like properties by mitigating hydrolysis susceptibility, thereby improving pharmacokinetic profiles in therapeutic candidates [2] [6]. The 1,2,4-oxadiazole nucleus demonstrates broad-spectrum biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and central nervous system (CNS)-targeting effects [2] [8]. This diversity stems from its ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets, enabling modulation of enzymes (e.g., acetylcholinesterase, histone deacetylases) and receptors (e.g., kappa opioid, glutamate) [6] [8]. FDA-approved drugs containing this pharmacophore, such as the antiviral Pleconaril and the neuromuscular agent Ataluren, validate its clinical relevance [6].
Table 1: Therapeutic Applications of 1,2,4-Oxadiazole Derivatives
Biological Activity | Molecular Targets | Therapeutic Area |
---|---|---|
Anticancer | HDAC, Sirtuin 2 | Oncology |
Anti-Alzheimer’s | AChE, BuChE, MAO-B | Neurodegeneration |
Antiviral | Viral capsid proteins | Infectious diseases |
Anti-inflammatory | COX-2 | Immunology |
Anxiolytic | GABA receptors | CNS disorders |
The 1,2,4-oxadiazole scaffold was first synthesized in 1884 by Tiemann and Krüger, but remained largely unexplored until the mid-20th century [6]. Its medicinal potential gained traction in the 1940s with systematic investigations into heterocyclic bioactivity. A pivotal milestone emerged in the 1960s with Oxolamine, a 1,2,4-oxadiazole-based cough suppressant, becoming the first approved drug featuring this core [6]. Subsequent decades witnessed accelerated development, yielding Prenoxdiazine (antitussive), Butalamine (vasodilator), and Fasiplon (anxiolytic) [6]. Natural product discoveries further invigorated the field: Quisqualic acid (from Quisqualis indica seeds) and marine alkaloids Phidianidine A/B revealed the scaffold’s presence in nature and its affinity for neurological targets like metabotropic glutamate receptors [6]. Advances in synthetic methodologies—particularly cyclization reactions between amidoximes and acyl chlorides/carboxylic acids—enabled efficient library synthesis [6]. Modern techniques like transition-metal catalysis and microwave-assisted synthesis now facilitate the rapid generation of structurally diverse derivatives, supporting high-throughput screening campaigns [2]. The 21st century has seen a surge in 1,2,4-oxadiazole applications, with over 15,000 scientific publications (2000–2024) underscoring its transition from a chemical curiosity to a cornerstone of medicinal chemistry [6] [8].
The compound 5-(5-Methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS: 1538151-14-2) exemplifies strategic scaffold modification to optimize drug-likeness. Its molecular formula is C₈H₁₀N₂O₄ (MW: 198.18 g/mol), with the SMILES string CC1CCC(O1)C1=NC(=NO1)C(O)=O
defining its connectivity [1] [4]. The 1,2,4-oxadiazole core is substituted at the 5-position with a 5-methyltetrahydrofuran (5-methyloxolan-2-yl) group and at the 3-position with a carboxylic acid.
The 5-methyloxolan-2-yl moiety contributes critically to physicochemical properties:
The carboxylic acid group at position 3 enables:
Table 2: Structural and Physicochemical Data for 5-(5-Methyloxolan-2-yl)-1,2,4-Oxadiazole-3-carboxylic acid
Property | Value/Descriptor | Source |
---|---|---|
CAS Registry Number | 1538151-14-2 | [4] |
IUPAC Name | 5-(5-methyltetrahydrofuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid | [4] |
Molecular Formula | C₈H₁₀N₂O₄ | [1] [4] |
Molecular Weight | 198.18 g/mol | [4] |
Canonical SMILES | CC1CCC(O1)C1=NC(=NO1)C(O)=O | [4] |
InChI Key | KTWOQBBDKPSFRO-UHFFFAOYSA-N | [4] |
Hydrogen Bond Donors | 1 (COOH) | Calculated |
Hydrogen Bond Acceptors | 5 (oxadiazole O/N, furan O, carbonyl O, COOH) | Calculated |
This molecular architecture aligns with multitarget-directed ligand (MTDL) design principles for complex diseases like Alzheimer’s, where recent studies highlight 1,2,4-oxadiazole derivatives as potent acetylcholinesterase inhibitors with complementary antioxidant activity [8]. The 5-methyloxolan-2-yl substituent’s steric and electronic properties position this compound as a promising precursor for neurotherapeutic development.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3